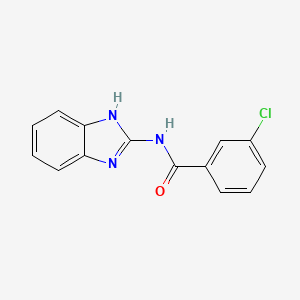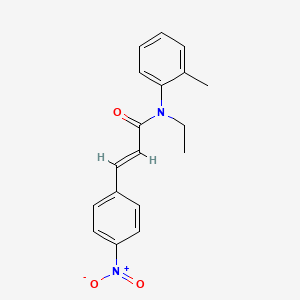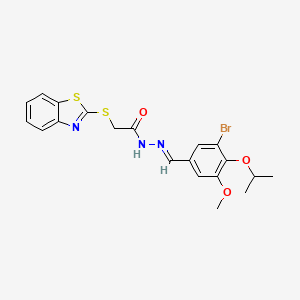![molecular formula C19H18ClN3O2 B5886068 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as CPOP, and it is a member of the oxadiazole family of compounds.
Mechanism of Action
The exact mechanism of action of CPOP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, CPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
CPOP has been shown to exhibit a range of biochemical and physiological effects in the body. In particular, CPOP has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of pain and inflammation. In addition, CPOP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPOP in lab experiments is its high potency and specificity. CPOP has been shown to exhibit high selectivity towards its target enzymes and proteins, making it a useful tool for studying their functions. In addition, CPOP has also been shown to exhibit excellent stability, which makes it a useful tool for long-term studies.
One of the main limitations of using CPOP in lab experiments is its potential toxicity. While CPOP has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood. In addition, CPOP may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of CPOP. One potential direction is the development of new analogs of CPOP with improved potency and selectivity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of CPOP in humans, which can provide valuable information on its safety and efficacy. Finally, the development of new applications for CPOP in fields such as agriculture and material science is also an area of active research.
Synthesis Methods
The synthesis of CPOP involves the reaction of 4-chlorobenzyl chloride with ethyl 2-methylbenzoate, followed by the addition of hydrazine hydrate and 1,3-dimethyl-2-imidazolidinone. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound, CPOP.
Scientific Research Applications
CPOP has been extensively studied for its potential applications in various fields of science. In medicine, CPOP has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. In addition, CPOP has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
In agriculture, CPOP has been shown to exhibit insecticidal properties, making it a potential candidate for the development of new insecticides. In material science, CPOP has been shown to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-3-23(19(24)16-7-5-4-6-13(16)2)12-17-21-18(22-25-17)14-8-10-15(20)11-9-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXRTHDECIZTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)



![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)

